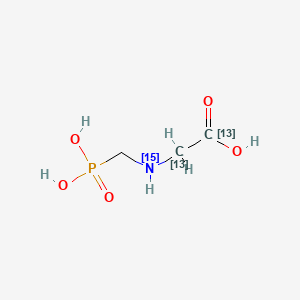

Glyphosate-13C2,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glyphosate-13C2,15N is a variant of Glyphosate, an herbicidal derivative of the amino acid glycine . It is enriched with 13C and 15N isotopes . It has been widely used in the field of agriculture and as an internal standard for water quality determination .

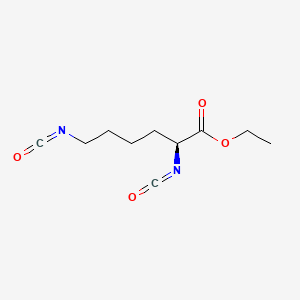

Molecular Structure Analysis

The molecular formula of this compound is C3H8NO5P . It has an average mass of 172.052 Da and a Monoisotopic mass of 172.017746 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . Its index of refraction is 1.529, and it has a molar refractivity of 31.1±0.3 cm3 . It also has a polarizability of 12.3±0.5 10-24 cm3, a surface tension of 86.3±3.0 dyne/cm, and a molar volume of 100.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Microbial Degradation in Agricultural Soil : A study found that microbial conversion of glyphosate to CO2 and biogenic non-extractable residues (bioNER) leads to its complete degradation. Factors like temperature, soil pH, and total organic carbon (TOC) significantly influence this process. The study used Glyphosate-13C315N to track this process in modified agricultural soil under different conditions (Muskus et al., 2019).

Glyphosate Leaching and Transformations in Field Lysimeters : Another research focused on glyphosate leaching and transformations using non-radioactive 13C2-15N-GLYP labeling in maize cultivation. The study concluded that glyphosate and its main degradation product AMPA show low recoveries in soil, indicating rapid degradation to further products, which can be absorbed by plants (Gros et al., 2020).

Glyphosate Degradation Influenced by Environmental Conditions : Research in Colombian soil demonstrated that glyphosate degradation and turnover are affected by temperature, pH, and TOC. This study also used 13C315N-glyphosate to investigate these effects (Muskus et al., 2019).

Glyphosate Biodegradation Pathways : A study explored the biodegradation pathways of glyphosate, identifying the fate of its intermediate compounds in agricultural soil. This research highlighted the significance of the sarcosine/glycine pathway in the harmless biodegradation of glyphosate, using 13C- and 15N-labeled glyphosate for analysis (Aslam et al., 2023).

Mecanismo De Acción

Target of Action

Glyphosate-13C2,15N, a stable isotope-labeled analog of the widely studied compound glyphosate , primarily targets the shikimate pathway in plants . This pathway is crucial for the synthesis of aromatic amino acids . , making glyphosate a specific herbicide.

Mode of Action

This compound operates by blocking the shikimate pathway . By inhibiting this pathway, the synthesis of essential aromatic amino acids in plants is disrupted . This inhibition leads to a deficiency of these crucial amino acids, thereby affecting protein synthesis and plant growth, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants . When glyphosate inhibits the shikimate pathway, it prevents the production of these amino acids, disrupting protein synthesis and plant growth .

Pharmacokinetics

Glyphosate, the parent compound, is known to have low bioavailability due to its rapid microbial degradation and low leaching potential .

Result of Action

The primary result of this compound action is the inhibition of the shikimate pathway , leading to a deficiency in aromatic amino acids . This deficiency disrupts protein synthesis and plant growth, causing the plant to die .

Action Environment

This compound, like its parent compound glyphosate, may have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, glyphosate is often detected in various environmental compartments . The action, efficacy, and stability of this compound can be influenced by various environmental factors such as soil type, temperature, moisture, and microbial activity .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Glyphosate-13C2,15N, like its parent compound Glyphosate, is known to interact with various enzymes and proteins. It targets and blocks a plant metabolic pathway not found in animals, the shikimate pathway, required for the synthesis of aromatic amino acids in plants .

Cellular Effects

This compound can have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, it is often detected in various environmental compartments . It has been reported to have limited short-term effects on commensal bacterial community composition in the gut environment due to sufficient aromatic amino acid levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is involved in the biosynthesis of aromatic amino acids in plants . This inhibition disrupts the shikimate pathway, leading to a deficiency of essential amino acids and an uncontrolled flow of carbon, disrupting other metabolic pathways .

Temporal Effects in Laboratory Settings

In a lysimeter field experiment over a study period of one hydrological year using non-radioactive this compound labelling and maize cultivation, it was found that this compound showed low recoveries in soil after the study period, indicating rapid degradation .

Dosage Effects in Animal Models

The parent compound Glyphosate has been studied extensively, and its toxicity varies significantly depending on the dosage and the animal model used .

Metabolic Pathways

This compound, like Glyphosate, is involved in the shikimate pathway in plants . It inhibits the EPSP synthase enzyme, disrupting the production of aromatic amino acids .

Transport and Distribution

Glyphosate, the parent compound, is known to be transported via the xylem and phloem, allowing it to move throughout the plant .

Subcellular Localization

Glyphosate, the parent compound, is known to accumulate in the meristematic tissues of plants .

Propiedades

IUPAC Name |

2-(phosphonomethyl(15N)amino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-QZJDPFNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([15NH][13CH2][13C](=O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)